![molecular formula C11H15ClF3NS B2967805 1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride CAS No. 2097898-08-1](/img/structure/B2967805.png)

1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

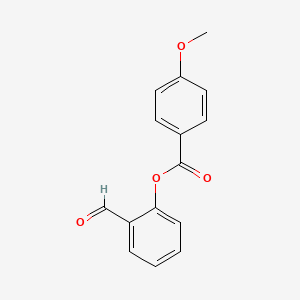

“1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is a compound that contains a thiophene ring and a piperidine ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring and a piperidine ring . The thiophene ring is a five-membered heterocycle that contains one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride serves as a precursor or intermediate in various chemical syntheses. For example, it is involved in the creation of diverse compounds with potential antiosteoclast activity, where its thiophene moiety contributes to the biological activity of the final compounds (G. S. Reddy et al., 2012). Moreover, it plays a role in the synthesis of glycosyl triflates from thioglycosides, showcasing its utility in glycoscience and the development of complex carbohydrates (D. Crich & M. Smith, 2001).

Pharmacological and Biological Activity

The compound has been implicated in pharmacological research, particularly in the discovery and development of new drugs. For instance, derivatives of piperidine, similar in structure to this compound, have been identified as inhibitors of soluble epoxide hydrolase, a target for treating various diseases (R. Thalji et al., 2013). Additionally, its structural analogs have shown potent neuroprotective effects by blocking N-methyl-D-aspartate (NMDA) responses, highlighting its significance in neurodegenerative disease research (B. Chenard et al., 1995).

Sensing and Detection Applications

Another intriguing application is in the field of chemical sensing, where derivatives of this compound have been developed as fluorescent sensors for the detection of metal ions in aqueous solutions. These sensors exhibit high sensitivity and selectivity towards specific metal ions, showcasing the compound's utility in environmental monitoring and analytical chemistry (Xiangyong Wang et al., 2014).

Anticancer Research

Research into novel anticancer agents has also utilized derivatives of this compound. These derivatives have been shown to exhibit significant anticancer activity against various cancer cell lines, indicating the compound's potential as a scaffold for developing new cancer treatments (Surendar Chitti et al., 2021).

Wirkmechanismus

While the specific mechanism of action for “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is not mentioned in the sources, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NS.ClH/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10;/h1-2,7,9H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMHQWATOWEPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2967724.png)

![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)

![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)

![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2967729.png)

![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)

![2-[1-(Benzenesulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2967733.png)

![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)

![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)